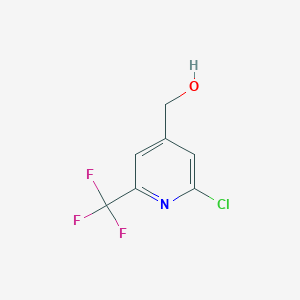

(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol

Description

(2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol is a pyridine derivative featuring a chlorine atom at position 2, a trifluoromethyl (-CF₃) group at position 6, and a hydroxymethyl (-CH₂OH) substituent at position 4. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents (Cl and CF₃), which enhance stability and modulate reactivity. The hydroxymethyl group further enables functionalization through oxidation, esterification, or etherification.

Properties

IUPAC Name |

[2-chloro-6-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHFVKOYKPAGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101241793 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-41-1 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-chloro-6-(trifluoromethyl)pyridin-4-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Functionalization of Trifluoromethylpyridine Derivatives

One prominent approach involves the initial synthesis of 2-chloro-6-(trifluoromethyl)pyridine derivatives, followed by reduction to the corresponding alcohol. This method is detailed in patent literature, where the key steps include:

- Chlorination and trifluoromethylation of pyridine precursors to obtain the chlorinated trifluoromethyl pyridine intermediates.

- Reduction of the pyridine ring to the corresponding methyl alcohol using catalytic hydrogenation or metal hydrides.

- A process described involves chlorination of 6-(trifluoromethyl)pyridin-3-yl)ethanone, followed by reduction with palladium-catalyzed hydrogenation to yield the target alcohol (see).

- The chlorination step often employs phosphorus oxychloride (POCl₃) at elevated temperatures (around 100°C) to convert the pyridinyl ketone into the chlorinated derivative.

Preparation via Nitrile Intermediates and Hydrolysis

Another route involves synthesizing nitrile intermediates, which are then hydrolyzed to the corresponding alcohols:

- Formation of 4-trifluoromethyl nicotinic acid derivatives through nitrile formation, followed by hydrolysis.

- Hydrolysis is typically performed under acidic or basic conditions, often using aqueous acids or bases, to convert nitriles into the desired alcohol.

- Patent CN101851193A describes a method for preparing 4-trifluoromethyl nicotinic acid, which can be reduced or hydrolyzed to obtain the corresponding alcohol.

Reduction of Pyridine Derivatives

The reduction of pyridine derivatives to the corresponding methyl alcohols is a critical step, often achieved via catalytic hydrogenation:

- Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts in methanol or ethanol solvents.

- Conditions typically involve room temperature to mild heating under hydrogen atmosphere, with reaction times ranging from several hours to overnight.

- Example from illustrates hydrogenation of a chlorinated pyridine derivative in methanol with Pd/C, under hydrogen balloon conditions, yielding the methanol derivative.

Key Reagents and Conditions

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Chlorination | POCl₃ | 100°C, 6 hours | Converts pyridinyl ketone to chlorinated derivative |

| Trifluoromethylation | 4-ethoxy-1,1,1-trifluorobut-3-en-2-one or similar | Reflux | Introduces trifluoromethyl group |

| Reduction | Pd/C, hydrogen | Room temperature, overnight | Converts pyridine to pyridinyl methanol |

| Hydrolysis | Acidic or basic aqueous solutions | Reflux or room temperature | Converts nitriles or esters to alcohols |

Summary of Synthetic Pathways

| Pathway | Key Intermediates | Main Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Direct chlorination and reduction | Chlorinated pyridine derivatives | Chlorination, catalytic hydrogenation | Straightforward, high selectivity | Requires careful control of reaction conditions |

| Nitrile hydrolysis | Nitrile intermediates | Hydrolysis under acidic/basic conditions | Good for functional group transformations | Longer reaction times, possible side reactions |

| Multi-step functionalization | Pyridine derivatives → intermediates | Sequential halogenation, trifluoromethylation, reduction | Versatile, allows for modifications | More steps, potential for lower overall yield |

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2,6-bis(trifluoromethyl)pyridine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

Oxidation: 2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid.

Reduction: 2,6-Bis(trifluoromethyl)pyridine.

Substitution: 2-Amino-6-(trifluoromethyl)pyridin-4-YL)methanol.

Scientific Research Applications

(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate biological membranes. This property, combined with the electron-withdrawing effects of the chloro and trifluoromethyl groups, influences the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol, differing in substituent type, position, or functional groups. These variations influence physicochemical properties, reactivity, and applications.

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Comparative Insights

Substituent Position Effects: The position of substituents significantly impacts electronic and steric profiles. For example, [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS 1421961-60-5) has Cl and CF₃ at positions 6 and 4, respectively, compared to the target compound’s Cl (2) and CF₃ (6). This alters dipole moments and hydrogen-bonding capacity, affecting solubility and reactivity . The hydroxymethyl group at position 4 (vs.

Functional Group Variations :

- Replacing the hydroxymethyl group with a carboxylic acid (as in 2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid) introduces acidity (pKa ~2-3), enabling salt formation or conjugation with amines .

- Bromomethyl analogs (e.g., 2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine) serve as alkylating agents, useful in nucleophilic substitution reactions .

Biological Relevance: The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in agrochemicals (e.g., fungicides) and kinase inhibitors . Substitution with aromatic rings (e.g., 4-fluorophenyl in (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol) expands π-stacking interactions, improving target binding in drug-receptor complexes .

Biological Activity

(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly in antimicrobial applications and interactions with biological macromolecules. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, along with a hydroxymethyl functionality. This unique substitution pattern enhances its biological activity and provides distinct electronic properties, making it an interesting candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential for pharmaceutical development aimed at treating bacterial infections. The compound's interaction with bacterial DNA has been explored, indicating possible effects on genetic material stability and function, which are crucial for drug development targeting both bacterial infections and cancer cells.

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

The mechanism of action for (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol involves its ability to interact with specific enzymes or receptors in microbial cells. The trifluoromethyl group enhances drug potency through key hydrogen bonding interactions with target proteins. This interaction can inhibit critical biochemical pathways such as microbial fatty acid synthesis, which is essential for bacterial cell viability .

Biochemical Pathways Affected

- Fatty Acid Synthase (FAS) : The compound may inhibit FAS, affecting cell membrane integrity.

- Enzyme Inhibition : It targets enzymes involved in bacterial metabolism, leading to reduced growth and survival rates of pathogens .

Case Studies and Research Findings

- Study on Antibacterial Activity : A study demonstrated that (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) without causing significant cytotoxicity to human cells. This suggests its potential as a therapeutic agent against resistant bacterial strains .

- DNA Interaction Studies : Investigations into the compound's interactions with DNA revealed that it could stabilize DNA structures, potentially influencing gene expression and replication processes in bacteria. These findings open avenues for its use in cancer therapeutics as well.

Applications in Research and Industry

The versatility of (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol extends beyond antimicrobial applications:

- Pharmaceutical Development : It serves as an intermediate in synthesizing new drugs targeting various diseases.

- Biochemical Assays : The compound is employed in enzyme inhibition studies to understand metabolic pathways better.

- Agrochemicals : Its properties make it suitable for developing pesticides and herbicides .

Q & A

Basic Research Question

- NMR : Use -NMR to confirm the trifluoromethyl group (δ ≈ -60 to -70 ppm). -NMR identifies the hydroxymethyl proton (δ 4.8–5.2 ppm, broad).

- IR : Detect O–H stretching (3200–3600 cm) and C–F vibrations (1100–1200 cm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~242.6) .

How do substituents (Cl, CF3_33) influence the compound's electronic properties?

Advanced Research Question

DFT Calculations : Perform geometry optimization (B3LYP/6-311++G(d,p)) to analyze electron density distribution.

- Findings : The electron-withdrawing Cl and CF groups reduce electron density at the pyridine ring, increasing electrophilicity at the 4-position. This affects reactivity in nucleophilic substitution or cross-coupling reactions .

What are the challenges in analyzing conflicting solubility data for this compound?

Advanced Research Question

Discrepancies arise from solvent polarity, temperature, and measurement techniques.

- Methodology : Use standardized protocols (e.g., OECD 105) for solubility testing. For polar solvents (e.g., DMSO), solubility may exceed 50 mg/mL, while in water, it is <1 mg/mL due to hydrophobic CF. Validate via HPLC with a C18 column and acetonitrile/water gradient .

How can its potential as a pharmaceutical intermediate be evaluated?

Advanced Research Question

- Bioactivity Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR. The trifluoromethyl group enhances membrane permeability, making it suitable for CNS-targeting drugs.

- Metabolic Stability : Conduct microsomal incubation (human liver microsomes, NADPH cofactor) to assess oxidative degradation .

What are the key considerations for optimizing its stability in storage?

Basic Research Question

- Degradation Pathways : Hydrolysis of the hydroxymethyl group under acidic/alkaline conditions.

- Storage : Use amber vials at -20°C under inert gas (N). Add stabilizers like BHT (0.1%) for long-term storage .

How does the compound behave in cross-coupling reactions?

Advanced Research Question

The 4-hydroxymethyl group can be functionalized via Suzuki-Miyaura or Buchwald-Hartwig reactions.

- Example : React with aryl boronic acids (Pd(PPh), KCO, toluene/EtOH) to form biaryl derivatives. Monitor by TLC (R shift from 0.3 to 0.6) .

What computational tools predict its pharmacokinetic properties?

Advanced Research Question

- ADME Prediction : Use SwissADME or QikProp to estimate logP (~2.5), PSA (~50 Å), and bioavailability (Lipinski’s Rule compliance).

- Molecular Dynamics : Simulate binding to albumin (PDB ID 1AO6) to assess plasma protein binding .

How can structural analogs be designed to enhance bioactivity?

Advanced Research Question

- SAR Studies : Replace Cl with Br (increased lipophilicity) or hydroxymethyl with carboxylate (improved solubility). Compare IC values in enzyme inhibition assays.

- Synthetic Strategy : Use parallel synthesis with a 96-well plate for high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.